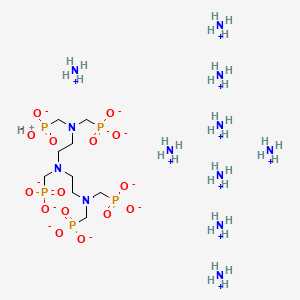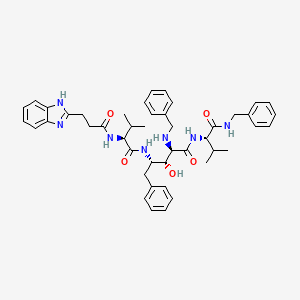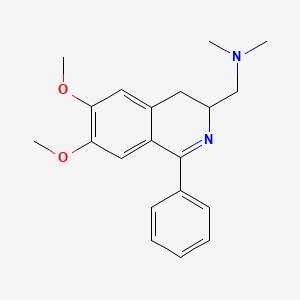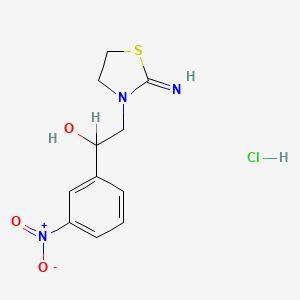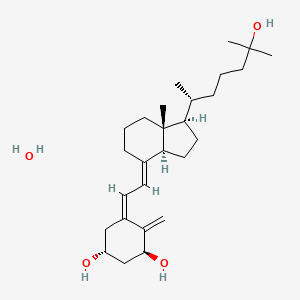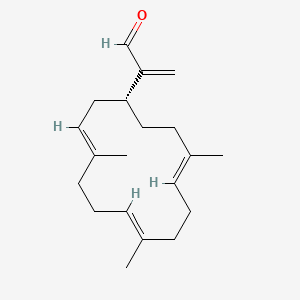
(+)-Sinularial A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Sinularial A is a naturally occurring compound isolated from marine soft corals. It belongs to the class of diterpenoids, which are known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, anti-tumor, and antimicrobial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Sinularial A involves several steps, starting from readily available starting materials. The key steps include cyclization, oxidation, and functional group transformations. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield and purity of the compound. Methods such as fermentation using genetically modified microorganisms and extraction from marine sources are being explored.
Chemical Reactions Analysis
Types of Reactions
(+)-Sinularial A undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their biological activities.
Scientific Research Applications
Chemistry: Used as a model compound for studying complex organic reactions and synthesis.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its anti-inflammatory, anti-tumor, and antimicrobial properties.
Industry: Potential use in the development of new pharmaceuticals and bioactive agents.
Mechanism of Action
The mechanism of action of (+)-Sinularial A involves its interaction with specific molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting key enzymes and cytokines. Additionally, it exerts anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. The exact molecular targets and pathways are still under investigation, but it is believed to involve multiple signaling cascades.
Comparison with Similar Compounds
(+)-Sinularial A can be compared with other diterpenoids such as:
- Sinulariolide
- Sarcophytol A
- Cembranolide
These compounds share similar structural features but differ in their biological activities and potency. This compound is unique due to its specific functional groups and stereochemistry, which contribute to its distinct biological effects.
Properties
CAS No. |
118607-64-0 |
|---|---|
Molecular Formula |
C20H30O |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
2-[(1R,3E,7E,11E)-4,8,12-trimethylcyclotetradeca-3,7,11-trien-1-yl]prop-2-enal |
InChI |
InChI=1S/C20H30O/c1-16-7-5-9-17(2)11-13-20(19(4)15-21)14-12-18(3)10-6-8-16/h7,10-11,15,20H,4-6,8-9,12-14H2,1-3H3/b16-7+,17-11+,18-10+/t20-/m0/s1 |
InChI Key |
YVPDVEMKKLARPZ-JTSWHKSPSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/C[C@@H](CC/C(=C/CC1)/C)C(=C)C=O)/C |
Canonical SMILES |
CC1=CCCC(=CCC(CCC(=CCC1)C)C(=C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine](/img/structure/B12725683.png)
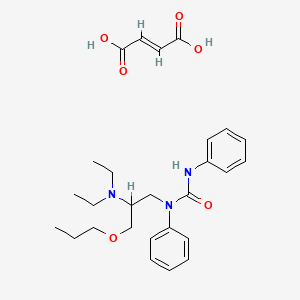
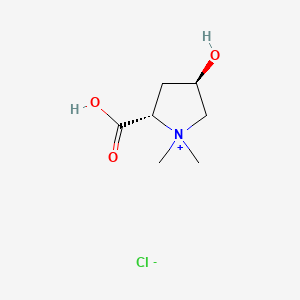

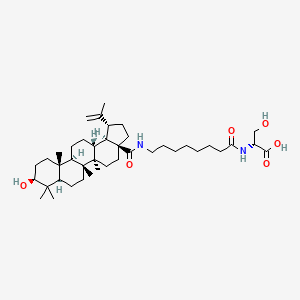
![3-(3-Hydroxypropoxy)propan-1-ol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12725722.png)
